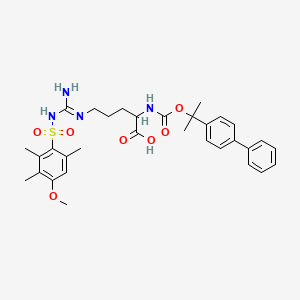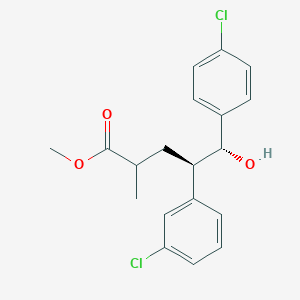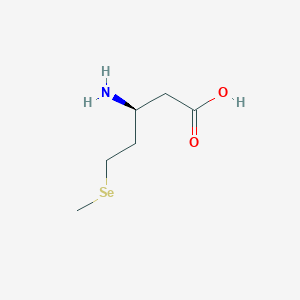![molecular formula C17H23N5O4 B14797188 Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orbofiban is an orally active glycoprotein IIb/IIIa platelet receptor antagonist. It is primarily used to inhibit platelet aggregation, which is crucial in the treatment of acute coronary syndromes and prevention of thrombus formation. Orbofiban works by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orbofiban is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of Orbofiban is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its biological activity and pharmacokinetic properties
Industrial Production Methods
The industrial production of Orbofiban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: The compound is synthesized in large batches using controlled reaction conditions.
Purification: The synthesized compound is purified using techniques such as crystallization and chromatography to remove impurities.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy
Chemical Reactions Analysis
Types of Reactions
Orbofiban undergoes various chemical reactions, including:
Oxidation: Orbofiban can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of Orbofiban.
Substitution: Orbofiban can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal catalysts
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Orbofiban, which may have different biological activities and pharmacokinetic properties .
Scientific Research Applications
Orbofiban has a wide range of scientific research applications, including:
Chemistry: Orbofiban is used as a model compound to study the mechanisms of glycoprotein IIb/IIIa inhibition and platelet aggregation.
Biology: The compound is used to investigate the role of platelet aggregation in various biological processes and diseases.
Medicine: Orbofiban is studied for its potential therapeutic applications in the treatment of acute coronary syndromes and prevention of thrombus formation.
Industry: The compound is used in the development of new antiplatelet drugs and other therapeutic agents .
Mechanism of Action
Orbofiban exerts its effects by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a crucial step in the formation of blood clots. The molecular targets of Orbofiban include the glycoprotein IIb/IIIa receptor and the fibrinogen binding site. The pathways involved in its mechanism of action include the inhibition of platelet activation and aggregation .
Comparison with Similar Compounds
Orbofiban is compared with other glycoprotein IIb/IIIa inhibitors such as:
- Xemilofiban
- Sibrafiban
- Lefradafiban
- Tirofiban
Uniqueness
Orbofiban is unique due to its high bioavailability, long half-life, and potential safety profile for chronic oral administration. Unlike some other glycoprotein IIb/IIIa inhibitors, Orbofiban has shown potent and sustained platelet inhibition without major bleeding side effects .
Conclusion
Orbofiban is a significant compound in the field of antiplatelet therapy, with a wide range of applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool for studying platelet aggregation and developing new therapeutic agents.
Properties
IUPAC Name |
ethyl 3-[[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDOPFARMOLELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870085 |
Source


|
| Record name | Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14797109.png)
![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)
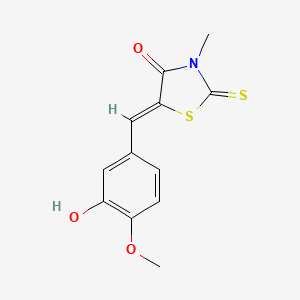
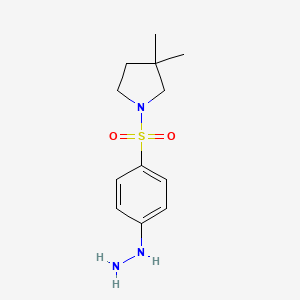

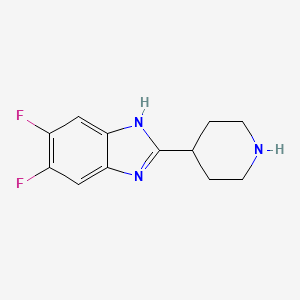
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
